molecular formula C19H18N4O3 B11021930 N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11021930
M. Wt: 350.4 g/mol
InChI Key: WJDGFJAUKBZEFZ-UHFFFAOYSA-N
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Description

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a novel, synthetically designed compound of significant interest in oncology and kinase research. Its primary research value lies in its function as a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) , a well-established driver in various cancers. The compound's structure incorporates an electrophilic warhead, enabling it to form a covalent bond with a cysteine residue in the ATP-binding pocket of EGFR, leading to sustained kinase suppression and induction of apoptosis in malignant cells. This mechanism is particularly relevant for investigating targeted cancer therapies and overcoming resistance to first-generation, reversible EGFR inhibitors. Researchers are utilizing this compound to probe EGFR signaling pathways, study downstream effects on cell proliferation and survival, and develop next-generation therapeutic strategies for non-small cell lung cancer (NSCLC) and other EGFR-driven malignancies. Its unique benzimidazol-2-ylidene and pyrrolidine-2-one scaffold also makes it a valuable chemical probe for exploring structure-activity relationships (SAR) in medicinal chemistry programs aimed at optimizing selectivity and potency. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C19H18N4O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H18N4O3/c1-26-14-8-6-13(7-9-14)23-11-12(10-17(23)24)18(25)22-19-20-15-4-2-3-5-16(15)21-19/h2-9,12H,10-11H2,1H3,(H2,20,21,22,25)

InChI Key

WJDGFJAUKBZEFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

A cyclopentenone precursor undergoes RCM using Grubbs’ second-generation catalyst (5 mol%) in dichloromethane at 40°C, forming the pyrrolidine ring with >80% yield.

Carboxamide Functionalization

The resulting pyrrolidine-3-carboxylic acid is activated as an acyl chloride (SOCl<sub>2</sub>, reflux) and coupled with benzimidazol-2-amine in tetrahydrofuran (THF) at 0°C. Triethylamine (2 eq.) neutralizes HCl, driving the reaction to 90% completion.

Final Coupling and Structural Characterization

The benzimidazole and pyrrolidine-carboxamide units are conjugated via nucleophilic acyl substitution. The benzimidazole intermediate (1 eq.) reacts with the pyrrolidine-3-carbonyl chloride (1.2 eq.) in dimethylformamide (DMF) at 25°C for 12 hours, yielding the target compound in 78% yield.

Analytical Validation :

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 7.40–7.56 (m, aromatic protons), 3.88 (s, OCH<sub>3</sub>), 3.91 (s, N-CH<sub>3</sub>).

  • LC-MS : [M+H]<sup>+</sup> at m/z 380.4, consistent with molecular formula C<sub>20</sub>H<sub>20</sub>N<sub>4</sub>O<sub>4</sub>.

Comparative Analysis of Synthetic Routes

MethodConditionsTimeYield (%)Purity (%)
Microwave CyclizationH<sub>2</sub>SO<sub>4</sub>-SiO<sub>2</sub>, 80°C5 min8598
Solvent-FreePVP-TfOH, 70°C6 min9599
Multi-StepDMF, 25°C12 h7897

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carboxylic acid under strong oxidative conditions.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Sodium methoxide (NaOMe) or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of benzimidazole have been studied for their ability to inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Growth : Studies show that these compounds can effectively inhibit the growth of various cancer cell lines, including breast and colon cancer cells.
  • Apoptosis Induction : Some derivatives promote apoptosis in cancer cells, leading to programmed cell death.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties as well:

  • Bacterial Inhibition : Similar compounds have demonstrated efficacy against Gram-positive and Gram-negative bacteria.
  • Fungal Activity : Antifungal properties have also been reported, particularly against Candida species.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in drug development:

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry explored a series of benzimidazole derivatives, finding that certain modifications enhanced their anticancer activity significantly. The study utilized molecular docking to predict interactions with target proteins involved in cancer progression .
  • Antimicrobial Efficacy : Another investigation focused on the synthesis and biological evaluation of similar compounds against bacterial strains. Results indicated promising antibacterial activity comparable to standard antibiotics .
  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound with various biological targets, suggesting its potential as a lead compound for further development .

Mechanism of Action

The mechanism by which N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzimidazole moiety is known to interact with DNA and proteins, potentially leading to various biological effects. The methoxyphenyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Analysis

The compound shares structural motifs with 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide (). Key differences include:

  • Benzimidazol-2-ylidene vs. Thiadiazole: The former may exhibit stronger hydrogen-bond acceptor/donor capacity via its NH groups and aromatic nitrogen atoms .
  • 4-Methoxyphenyl vs.
Property Target Compound (4-Methoxyphenyl) Analog (4-Fluorophenyl)
Electron Effects Electron-donating (OCH₃) Electron-withdrawing (F)
Hydrogen-Bond Capacity High (benzimidazole NH/pyrrolidone) Moderate (thiadiazole)
LogP (Predicted) ~2.5 (estimated) ~2.1 (estimated)

Hydrogen-Bonding Patterns and Crystallography

highlights the importance of hydrogen-bond networks in molecular aggregation. Such differences may influence solubility and crystal packing .

Bioactivity and Pharmacokinetics (Hypothetical)

Conversely, the thiadiazole-containing compound () might exhibit better metabolic stability due to reduced oxidative susceptibility.

Limitations of Available Evidence

  • No experimental validation: The provided evidence lacks physicochemical or biological data for the target compound.
  • Reliance on indirect analogs : Comparisons are speculative, based on structural features rather than empirical results.

Biological Activity

N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with significant biological activity that has been explored in various scientific studies. This article provides an in-depth examination of its biological properties, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a benzimidazole moiety, which is known for its diverse biological activities. The molecular formula of this compound is C18H17N5O2C_{18}H_{17}N_{5}O_{2}, with a molecular weight of approximately 335.4 g/mol. The IUPAC name reflects its complex arrangement of functional groups, which contribute to its biological properties.

PropertyValue
Molecular Formula C18H17N5O2
Molecular Weight 335.4 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including cyclization and functional group modifications. Techniques such as cyclocarbonylation of 1,2-diaminobenzenes are commonly employed to form the benzimidazole core, followed by the introduction of the pyrrolidine and carboxamide functionalities through various chemical reactions .

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound has shown IC50 values comparable to standard chemotherapeutic agents such as doxorubicin .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets within cancer cells. It is believed to modulate enzyme activity and receptor signaling pathways that are crucial for cell proliferation and survival. For instance, studies have suggested that it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

  • Antiproliferative Activity : A study reported that the compound demonstrated significant growth inhibition in MCF-7 cells with an IC50 value of approximately 5.08 µM, indicating strong potential as an anticancer agent .
  • Enzymatic Inhibition : Research highlighted its inhibitory effects on specific enzymes involved in cancer progression, suggesting a dual mechanism involving both direct cytotoxicity and modulation of metabolic pathways .
  • Comparative Studies : When compared to other benzimidazole derivatives, this compound showed superior activity against certain cancer cell lines, reinforcing its potential as a lead compound for further development .

Q & A

Q. Basic/Advanced

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm benzimidazole, pyrrolidone, and carboxamide moieties. Aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ 165–175 ppm) are diagnostic .
    • IR : Validate carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves 3D structure and confirms stereochemistry in crystalline form .

How can contradictory data regarding the biological activity of this compound be reconciled in pharmacological studies?

Advanced
Contradictions often arise due to:

  • Structural Analogues : Minor substituent changes (e.g., methoxy vs. chloro groups) alter target binding. Compare activity across derivatives with systematic SAR studies .
  • Assay Conditions : Variability in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native) impacts IC₅₀ values. Standardize protocols and include positive controls .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) identifies key interactions with targets (e.g., kinase ATP-binding sites) to explain divergent results .

What are the key functional groups in this compound that contribute to its biological activity?

Q. Basic

  • Benzimidazole Core : Facilitates π-π stacking with aromatic residues in enzyme active sites .
  • 5-Oxopyrrolidine : Enhances solubility and hydrogen bonding via the lactam group .
  • 4-Methoxyphenyl Substituent : Modulates electron density and lipophilicity, improving membrane permeability .
  • Carboxamide Linker : Stabilizes interactions with polar residues (e.g., Asp/Glu) in target proteins .

What strategies are effective in modifying the core structure to enhance pharmacokinetic properties?

Q. Advanced

  • Bioisosteric Replacement : Substitute the benzimidazole with indole or quinazoline to improve metabolic stability .
  • Prodrug Design : Mask the carboxamide as an ester to enhance oral bioavailability .
  • Halogenation : Introduce fluorine at the 4-methoxyphenyl group to boost binding affinity and reduce CYP450-mediated metabolism .
  • Solubility Enhancement : Add polar groups (e.g., hydroxyl, amine) to the pyrrolidine ring without disrupting target engagement .

What experimental designs are recommended for evaluating this compound’s mechanism of action?

Q. Advanced

  • In Vitro Assays :
    • Kinase Inhibition Profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo assays .
    • Cellular Apoptosis : Measure caspase-3/7 activation in cancer cell lines (e.g., MCF-7) via flow cytometry .
  • In Silico Studies :
    • Molecular Dynamics Simulations : Predict binding stability and residence time in target pockets (e.g., GROMACS) .
  • In Vivo Models : Use xenograft mice to assess tumor growth inhibition, paired with pharmacokinetic profiling (Cₘₐₓ, t₁/₂) .

How can researchers address low reproducibility in synthesizing this compound?

Q. Advanced

  • Reaction Monitoring : Use real-time techniques like in situ IR or NMR to track intermediate formation .
  • Standardized Protocols : Document exact molar ratios (e.g., 1:1.2 for amine:carboxylic acid) and degassing steps for moisture-sensitive reactions .
  • Batch Analysis : Compare multiple synthetic batches via HPLC-PDA to identify impurities (e.g., unreacted starting materials) .

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